10-十四碳烯-1-醇,乙酸酯,(Z)-构型

描述

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions, including stereoselective synthesis, Wittig coupling reactions, and acetylide coupling. For instance, the stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate, a sex attractant for the carpenterworm moth, was developed to produce a potent male sex attractant . Similarly, the synthesis of tetradeca-4,8-dien-1-yl acetates involved Wittig coupling and alkylation of terminal alkynes as key steps . The first total syntheses of certain methyl-branched fatty acids, which are structurally related to tetradecenyl acetates, were achieved using (trimethylsilyl)acetylene as a key reagent .

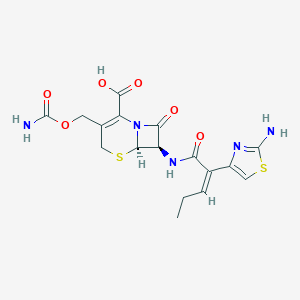

Molecular Structure Analysis

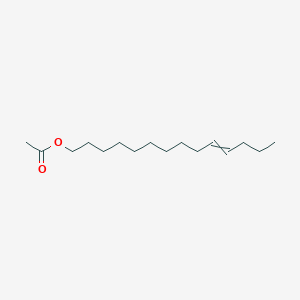

The molecular structure of these compounds is characterized by the presence of a tetradecenyl chain with one or more double bonds and an acetate group. The position and configuration (Z or E) of the double bonds are crucial for the biological activity of the pheromones. For example, the presence of the geometrical isomer (E10)-tetradecenyl acetate reduced the efficacy of traps for the leaf-miner Phyllonorycter platani . The structural elucidation of these compounds often involves techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and transformation of these compounds include isomerization and desaturation processes. For instance, the transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid in the sex pheromone gland of Spodoptera littoralis involves desaturation reactions . The use of deuterated probes helped to investigate the enzymatic mechanism of this transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetradecenyl acetates, such as volatility, polarity, and stability, are important for their function as pheromones. The addition of compounds like keepers, volatility modifiers, or antioxidants can prolong the activity of the attractant . The elution order and retention index of the isomers on different chromatography columns provide insights into their polarity and volatility . The biological activities of these compounds are often tested in field-screening tests to determine their attractiveness to specific moth species .

科学研究应用

信息素合成和害虫防治

10-十四碳烯-1-醇,乙酸酯,主要以其(Z)-构型存在,在信息素合成中具有显著的应用,用于害虫防治。研究表明,它可用于合成各种昆虫物种的性信息素。这些合成信息素用于吸引和诱捕害虫,尤其是在农业环境中。例如,它已被用作玉米害虫的诱饵,它表现出强大的引诱作用,类似于从害虫(如玉米螟)中提取的天然信息素 (Li, Yong, & Aisa, 2008)。此外,(Z)-9-十四碳烯-1-醇乙酸酯已被确定为秋粘虫等害虫的次级性信息素 (Jones & Sparks, 1979)。

昆虫行为和进化研究

该化合物在昆虫行为和信息素交流进化研究中也很有价值。已经发现,这种化合物的 Z 和 E 几何异构体的某些比例对于飞蛾的最大性吸引力是必需的 (Klun et al., 1973)。这一发现对于理解飞蛾信息素的特异性和进化至关重要。

化学合成研究

该化合物还在化学合成研究中发挥作用。已经对从各种前体化学物质中实用合成昆虫性信息素(包括 10-十四碳烯-1-醇乙酸酯)进行了研究 (Jun et al., 1995)。此类研究有助于更广泛地了解有机合成方法,并可能导致这些重要化合物的更有效和更环保的生产。

未来方向

While specific future directions for 10-Tetradecen-1-ol, acetate, (Z)- were not found, related compounds have been studied for their potential applications . For example, tetradecen-1-ol acetates have been studied for their release rates from polymeric formulations in relation to temperature and air velocity .

属性

IUPAC Name |

[(Z)-tetradec-10-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6H,3-4,7-15H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXUVNVWTBEWKE-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015919 | |

| Record name | 10-Tetradecen-1-ol, 1-acetate, (10Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Tetradecen-1-ol, acetate, (Z)- | |

CAS RN |

35153-16-3 | |

| Record name | (Z)-10-Tetradecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Tetradecen-1-ol, 1-acetate, (10Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Tetradecen-1-ol, 1-acetate, (10Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)